1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea
Overview
Description
1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea is a synthetic organic compound that features a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a naphthalen-2-ylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through difluoromethylation reactions using reagents such as difluoromethyl phenyl sulfone . The phenyl ring is then coupled with a naphthalen-2-ylurea moiety through a series of nucleophilic substitution and coupling reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea can undergo various chemical reactions, including:
Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea moiety or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or modified aromatic rings.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylsulfanyl group can enhance the compound’s binding affinity and stability, while the naphthalen-2-ylurea moiety can interact with specific active sites, leading to desired biological effects.
Comparison with Similar Compounds
- Difluoromethyl phenyl sulfone
- 1-[4-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylthiourea
- N-(4-Difluoromethylsulfanyl-phenyl)-3-thiophen-2-yl-acrylamide
Uniqueness: 1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea stands out due to its specific combination of the difluoromethylsulfanyl group and the naphthalen-2-ylurea moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c19-17(20)24-16-8-4-3-7-15(16)22-18(23)21-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H,(H2,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBASLDGZODTNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC=CC=C3SC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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